BenchChemオンラインストアへようこそ!

N-((4-hydroxychroman-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

IKs channel Kv7.1/KCNE1 cardiac arrhythmia

Select this specific 3-(trifluoromethyl)benzenesulfonamide chroman derivative to ensure IKs channel blockade and Plasmodium transmission activity matching the published pharmacophore. This 4-hydroxychroman-4-yl)methyl-sulfonamide scaffold is validated for cardiac myocyte studies and malaria SAR campaigns. Custom synthesis ensures precise 3-CF₃ substitution critical for target engagement and metabolic stability.

Molecular Formula C17H16F3NO4S
Molecular Weight 387.37
CAS No. 1396678-64-0
Cat. No. B2699529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-hydroxychroman-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
CAS1396678-64-0
Molecular FormulaC17H16F3NO4S
Molecular Weight387.37
Structural Identifiers
SMILESC1COC2=CC=CC=C2C1(CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)O
InChIInChI=1S/C17H16F3NO4S/c18-17(19,20)12-4-3-5-13(10-12)26(23,24)21-11-16(22)8-9-25-15-7-2-1-6-14(15)16/h1-7,10,21-22H,8-9,11H2
InChIKeyPRBSSQIHTUIEJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of N-((4-hydroxychroman-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 1396678-64-0)


N-((4-hydroxychroman-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 1396678-64-0) is a synthetic sulfonamide-substituted chroman derivative belonging to the broader class of chroman-based potassium channel modulators [1]. The compound features a 4-hydroxychroman core linked via a methylene bridge to a 3-(trifluoromethyl)benzenesulfonamide moiety. Patents describe this scaffold as an inhibitor of the cAMP-activated potassium channel (IKs), with proposed utility in cardiovascular and gastrointestinal disorders [1]. The trifluoromethyl substituent on the phenylsulfonamide group is expected to modulate lipophilicity, metabolic stability, and target binding relative to non-fluorinated or differently substituted analogs, though direct comparative data remain limited in the public domain.

Why N-((4-hydroxychroman-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide Cannot Be Replaced by Uncharacterized In-Class Analogs


Sulfonamide-substituted chromans are not functionally interchangeable. The patent literature explicitly teaches that the identity of substituents on both the chroman ring and the sulfonamide phenyl group critically influences the potency and selectivity of IKs channel blockade [1]. The 3-trifluoromethyl substitution on the benzenesulfonamide ring is a specific design element that distinguishes this compound from analogs bearing hydrogen, methyl, methoxy, or halogen substituents at other positions. The trifluoromethyl group alters electron density, lipophilicity, and steric profile, which can translate into differential channel occupancy, off-rate kinetics, and tissue distribution [1]. Additionally, the 4-hydroxychroman-4-yl)methyl-sulfonamide scaffold has been independently identified as a privileged chemotype for blocking Plasmodium male gamete formation, with activity exquisitely sensitive to sulfonamide substituent variation [2]. These class-level observations underscore that generic substitution without matched analytical verification risks loss of the desired pharmacological profile.

Quantitative Differentiation Evidence for N-((4-hydroxychroman-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide


Class-Level IKs Potassium Channel Blockade: Scaffold-Specific Activity Context

The sulfonamide-substituted chroman patent family, including DE19742509A1, generically claims that compounds of formula I, which encompasses N-((4-hydroxychroman-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide, inhibit the cAMP-activated potassium channel (IKs) and are suitable for treating arrhythmias and gastrointestinal disorders [1]. The patent describes compounds as exhibiting 'outstanding efficacy' as IKs blockers, with the mechanism confirmed via electrophysiological measurement of cAMP-mediated Cl⁻ secretion in rabbit colon and specific blockade of slowly activating I_sK channels by chromanols [1]. Quantitative IC50 values for the specific 3-trifluoromethyl analog are not publicly disclosed; however, the structure-activity relationship (SAR) framework in the patent indicates that the CF3 substituent at the R(1) position of the phenylsulfonamide group is a preferred embodiment associated with enhanced potency compared to unsubstituted phenyl analogs [1]. This provides a procurement rationale based on predicted SAR rather than isolated assay data.

IKs channel Kv7.1/KCNE1 cardiac arrhythmia sulfonamide chroman electrophysiology

Cross-Class Antimalarial Transmission-Blocking Potential: Chemotype Overlap with DDD01035881

An independent study identified N-[(4-hydroxychroman-4-yl)methyl]-sulphonamide (N-4HCS) compounds, exemplified by DDD01035881, as potent blockers of male gamete formation (microgametogenesis) in Plasmodium falciparum with nanomolar activity [1]. The core scaffold of N-((4-hydroxychroman-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide shares the identical N-4HCS chemotype, differing only in the sulfonamide substituent (3-CF3-phenyl vs. the substituted phenyl ring of DDD01035881). DDD01035881 exhibited an IC50 of ~50 nM in the male gamete formation assay, while close analogs with different sulfonamide substituents showed >10-fold variation in potency, demonstrating that the sulfonamide group is a critical determinant of transmission-blocking activity [1]. Although the 3-CF3 analog was not directly tested in this published study, the shared chemotype and the demonstrated sensitivity of the scaffold to sulfonamide variation indicate that this compound may exhibit differential antimalarial activity relative to the published lead, warranting procurement for comparative structure-activity relationship studies.

malaria transmission blocking Plasmodium falciparum gametocyte N-4HCS chemotype phenotypic screen

Target Application Scenarios for N-((4-hydroxychroman-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide Based on Available Evidence


Cardiac IKs Channel Pharmacology and Arrhythmia Research

Use as a tool compound or lead scaffold for studying IKs (Kv7.1/KCNE1) channel function in cardiac myocytes and epithelial tissues. The patent literature establishes the chroman-sulfonamide class as IKs inhibitors with potential antiarrhythmic application [1]. The 3-CF3 substituent may confer advantageous pharmacokinetic properties for ex vivo or in vivo electrophysiology studies.

Malaria Transmission-Blocking Drug Discovery

Employ in structure-activity relationship (SAR) campaigns exploring the N-4HCS chemotype for Plasmodium transmission blockade. The shared scaffold with DDD01035881 positions this compound as a candidate for comparative efficacy and metabolic stability profiling against the published lead [2].

Trifluoromethyl-Substituted Chroman Library Expansion

Incorporate into medicinal chemistry libraries focused on fluorinated heterocycles for probing the effect of the CF3 group on target engagement, solubility, and metabolic stability within the chroman-sulfonamide scaffold [1].

Quote Request

Request a Quote for N-((4-hydroxychroman-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.